N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide
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Overview
Description
“N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide” is a compound that has been studied for its potential therapeutic applications . It’s a derivative of oxazole, a heterocyclic compound that consists of a five-membered ring with two nitrogen atoms and three carbon atoms . Oxazole derivatives have been found to exhibit a wide range of biological activities, which has led to increased interest in their synthesis and study .
Chemical Reactions Analysis
The specific chemical reactions involving “N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide” are not detailed in the available sources. Oxazole derivatives can participate in a variety of chemical reactions, depending on their specific structures and the conditions under which they are studied .Physical And Chemical Properties Analysis
The specific physical and chemical properties of “N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide” are not provided in the available sources. Oxazoles in general are stable compounds that are often soluble in water and other polar solvents .Scientific Research Applications
Synthesis Methods :
- A two-step synthesis of 2-phenyl-4,5-substituted oxazoles was reported, involving intramolecular copper-catalyzed cyclization of highly functionalized enamides. This method allows for the introduction of various functionalities at the 4-position of oxazoles, providing a versatile approach to the synthesis of these compounds, including derivatives of N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide (Kumar, Vijay et al., 2012).
- Another synthesis method involved the use of phenyliodine diacetate for intramolecular oxidative cyclization of enamides, yielding functionalized oxazoles. This heavy-metal-free oxidative process broadens the substrate scope and adds to the environmental sustainability of the synthesis (Zheng, Yunhui et al., 2012).
Material Science Applications :
- In material science, optically active polyacrylamides bearing an oxazoline pendant, such as derivatives of N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide, have been synthesized and studied. Their chiroptical properties and chiral recognition are influenced by stereoregularity, highlighting potential applications in optical materials and chiral separation technologies (Lu, Wei et al., 2010).
Chemical Interaction Studies :
- Ultrasonic studies have been conducted on solutions of N-phenyl-3-(pyridin-4-yl) prop-2-enamide, closely related to N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide. These studies provide insights into molecular interactions and the effect of solutes on solvent structure, which are crucial for understanding the chemical behavior of these compounds in different environments (Tekade, P. et al., 2015).
Polymers and Chiral Stationary Phases :
- Synthesis and characterization of macroporous silica modified with optically active poly[N-(oxazolinylphenyl)acrylamide] derivatives, related to N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide, have been reported. These materials have potential applications as chiral stationary phases in chromatography, illustrating their role in separation sciences (Tian, Y. et al., 2010).
Future Directions
The future directions for research on “N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide” and similar compounds could include further exploration of their therapeutic potential, particularly in relation to conditions like neuropathic pain . Additional studies could also focus on optimizing their synthesis and understanding their physical and chemical properties in more detail.
properties
IUPAC Name |
N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-2-12(15)14-10-5-3-4-9(6-10)11-7-13-8-16-11/h2-8H,1H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFQFJJKDVQPEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)C2=CN=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide |
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